Cas no 2779-74-0 (N-hydroxy-2-(4-methylphenyl)acetamide)

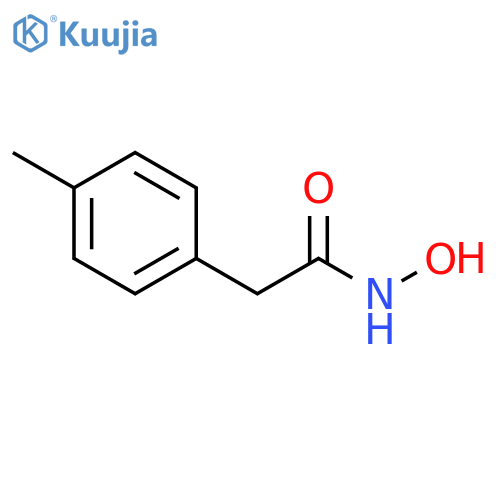

2779-74-0 structure

商品名:N-hydroxy-2-(4-methylphenyl)acetamide

CAS番号:2779-74-0

MF:C9H11NO2

メガワット:165.189142465591

CID:4643666

N-hydroxy-2-(4-methylphenyl)acetamide 化学的及び物理的性質

名前と識別子

-

- N-hydroxy-2-(4-methylphenyl)acetamide

- Benzeneacetamide, N-hydroxy-4-methyl-

-

- インチ: 1S/C9H11NO2/c1-7-2-4-8(5-3-7)6-9(11)10-12/h2-5,12H,6H2,1H3,(H,10,11)

- InChIKey: QTKHIUNOPRTAMQ-UHFFFAOYSA-N

- ほほえんだ: C1(CC(NO)=O)=CC=C(C)C=C1

じっけんとくせい

- 密度みつど: 1.2±0.1 g/cm3

- ゆうかいてん: 155-157 °C

N-hydroxy-2-(4-methylphenyl)acetamide セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

N-hydroxy-2-(4-methylphenyl)acetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | C100173-5mg |

N-hydroxy-2-(4-methylphenyl)acetamide |

2779-74-0 | 5mg |

$ 50.00 | 2022-06-06 | ||

| AN HUI ZE SHENG Technology Co., Ltd. | CB000203955-5g |

N-hydroxy-2-(4-methylphenyl)acetamide |

2779-74-0 | 95+% | 5g |

¥7746.00 | 2023-09-15 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01077475-5g |

N-Hydroxy-2-(4-methylphenyl)acetamide |

2779-74-0 | 95% | 5g |

¥4235.0 | 2023-03-20 | |

| Enamine | EN300-52837-2.5g |

N-hydroxy-2-(4-methylphenyl)acetamide |

2779-74-0 | 95.0% | 2.5g |

$503.0 | 2025-03-21 | |

| Enamine | EN300-52837-10.0g |

N-hydroxy-2-(4-methylphenyl)acetamide |

2779-74-0 | 95.0% | 10.0g |

$1101.0 | 2025-03-21 | |

| 1PlusChem | 1P019X7E-10g |

N-hydroxy-2-(4-methylphenyl)acetamide |

2779-74-0 | 95% | 10g |

$1423.00 | 2024-05-07 | |

| A2B Chem LLC | AV41754-250mg |

N-hydroxy-2-(4-methylphenyl)acetamide |

2779-74-0 | 95% | 250mg |

$132.00 | 2024-04-20 | |

| 1PlusChem | 1P019X7E-500mg |

N-hydroxy-2-(4-methylphenyl)acetamide |

2779-74-0 | 95% | 500mg |

$264.00 | 2025-03-04 | |

| A2B Chem LLC | AV41754-2.5g |

N-hydroxy-2-(4-methylphenyl)acetamide |

2779-74-0 | 95% | 2.5g |

$565.00 | 2024-04-20 | |

| A2B Chem LLC | AV41754-100mg |

N-hydroxy-2-(4-methylphenyl)acetamide |

2779-74-0 | 95% | 100mg |

$105.00 | 2024-04-20 |

N-hydroxy-2-(4-methylphenyl)acetamide 関連文献

-

Riadh Hanachi,Mohammed A. M. Alkhalifah,Faisal Alresheedi,Bahoueddine Tangour,Majdi Hochlaf New J. Chem., 2021,45, 17796-17807

-

Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980

-

Dipendu Mandal,Pranab Deb,Bijan Mondal,Arunabha Thakur,Joseph Ponniah S,Sundargopal Ghosh RSC Adv., 2013,3, 18614-18625

-

Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860

2779-74-0 (N-hydroxy-2-(4-methylphenyl)acetamide) 関連製品

- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)

- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)

- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)

- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)

- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)

- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))

- 2554-94-1(6-(Dimethylamino)hexanal)

- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)

- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)

- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)

推奨される供給者

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量